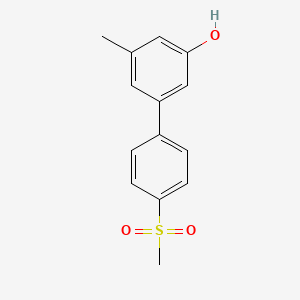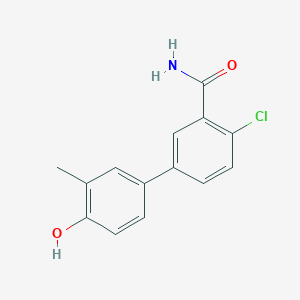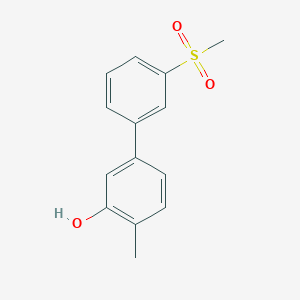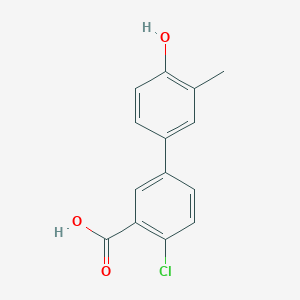
3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% (3M5P) is an organic compound commonly used in scientific research applications. It is a white, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of 131-133 °C. 3M5P is soluble in chloroform and methanol, and slightly soluble in water. It is a useful reagent for the synthesis of various compounds, and has been used in the synthesis of a variety of molecules, including drugs, polymers, and dyes. In addition, 3M5P has been used in the study of biochemical and physiological effects, and for laboratory experiments.
Scientific Research Applications
3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs, polymers, and dyes. It has also been used in the study of biochemical and physiological effects, and for laboratory experiments. In addition, 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been used in the development of new materials and in the study of enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is not well understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of certain compounds. It is also believed to act as an antioxidant, and to have anti-inflammatory properties.
Biochemical and Physiological Effects
3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of certain compounds. It has also been shown to act as an antioxidant, and to have anti-inflammatory properties. In addition, 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to have anti-cancer effects, to reduce oxidative stress, and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its low cost, its availability, and its ease of use. It is also a relatively safe compound, with few reported side effects. However, there are some limitations to its use. For example, it is not very soluble in water, and its effects are not always consistent.
Future Directions
For the use of 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in scientific research include further study of its biochemical and physiological effects, the development of new materials using 3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%, and the investigation of its potential applications in drug discovery. Additionally, further research could be done to better understand its mechanism of action, and to explore its potential for use in the treatment of diseases. Finally, further studies could be conducted to investigate its potential for use in laboratory experiments.
Synthesis Methods
3-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% can be synthesized by reaction of 4-methylsulfonylphenol and 3-chloro-5-methylphenol. This reaction is conducted in a solvent, such as ethanol, and the product is isolated by filtration. The reaction can be carried out at temperatures between 25-50 °C. The reaction yields a white, crystalline solid with a purity of 95%.
properties
IUPAC Name |
3-methyl-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-7-12(9-13(15)8-10)11-3-5-14(6-4-11)18(2,16)17/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUMHULNJJGCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684000 |
Source


|
| Record name | 4'-(Methanesulfonyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-31-2 |
Source


|
| Record name | 4'-(Methanesulfonyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372393.png)
